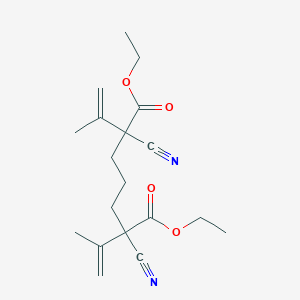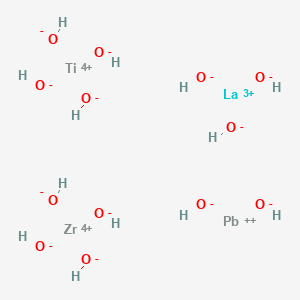![molecular formula C39H63NO3 B12580042 3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 643755-29-7](/img/structure/B12580042.png)
3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes long alkyl chains and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of phenol with dodecyl bromide to form dodecyloxybenzene.
Amination: The dodecyloxybenzene is then subjected to nitration followed by reduction to yield dodecyloxyaniline.
Condensation: The dodecyloxyaniline is then condensed with 4-(tetradecyloxy)benzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aromatic rings.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced aromatic rings.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of 3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s long alkyl chains and aromatic rings allow it to interact with lipid membranes and proteins, potentially disrupting cellular processes. Its mechanism may include:
Binding to Enzymes: Inhibiting enzyme activity by binding to active sites.
Membrane Interaction: Integrating into lipid bilayers and altering membrane fluidity and permeability.
Signal Transduction: Modulating signaling pathways by interacting with receptors and other signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetradecyloxy)aniline
- 3-(Tetradecyloxy)aniline
- 4-(Dodecyloxy)aniline
Uniqueness
3-(Dodecyloxy)-6-{[4-(tetradecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of dodecyloxy and tetradecyloxy groups attached to the cyclohexa-2,4-dien-1-one core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
643755-29-7 |
|---|---|
Molecular Formula |
C39H63NO3 |
Molecular Weight |
593.9 g/mol |
IUPAC Name |
5-dodecoxy-2-[(4-tetradecoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C39H63NO3/c1-3-5-7-9-11-13-15-16-18-19-21-23-31-42-37-29-26-36(27-30-37)40-34-35-25-28-38(33-39(35)41)43-32-24-22-20-17-14-12-10-8-6-4-2/h25-30,33-34,41H,3-24,31-32H2,1-2H3 |
InChI Key |
SGHPCWRNOKTJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)N=CC2=C(C=C(C=C2)OCCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Quinolinamine, 7-chloro-N-[3-[[(1,1-dimethylethyl)amino]methyl]-4-fluorophenyl]-](/img/structure/B12579966.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
![Acetamide,N-[2-[(1-oxido-pyridin-2-YL)amino]ethyl]-](/img/structure/B12579991.png)
![N-(3-Chloroisoquinolin-5-yl)-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12579998.png)


![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12580032.png)
![1,2,3-Thiadiazole, 4-[4-(methylsulfonyl)phenyl]-5-phenyl-](/img/structure/B12580034.png)
![5H-Thiopyrano[4,3-e][1,3]benzothiazole](/img/structure/B12580037.png)

![4-[(6-{4-[2-(Pyridin-4-YL)ethenyl]phenoxy}hexyl)oxy]benzoic acid](/img/structure/B12580055.png)

